(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride
Description
(3As,5S,6aS)-N,N-Dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride is a bicyclic heterocyclic compound featuring fused furo-pyrrole rings. The stereospecific configuration (3As,5S,6aS) confers unique spatial and electronic properties, while the dimethylcarboxamide group enhances solubility and bioavailability. Its hydrochloride salt form improves stability and crystallinity, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(3aS,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-11(2)9(12)7-5-8-6(10-7)3-4-13-8;/h6-8,10H,3-5H2,1-2H3;1H/t6-,7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJHWYKMSCDQHT-WQYNNSOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC2C(N1)CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of furo[3,2-b]pyrroles which are known for their diverse biological activities. The molecular formula is , indicating the presence of a hydrochloride salt.
| Property | Value |
|---|---|
| Molecular Weight | 232.72 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole have shown significant antimicrobial properties. For instance, studies have demonstrated that derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
The mode of action for this compound and its analogs typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. This is critical for developing new antimicrobial agents to combat resistant strains.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines. Results suggest that while it exhibits antimicrobial activity at lower concentrations (minimum inhibitory concentration around 128 µM), it shows minimal cytotoxicity towards human keratinocytes and red blood cells at therapeutic doses.
Table 2: Cytotoxicity Data
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Human Keratinocytes | 128 | 95 |
| Red Blood Cells | 128 | 90 |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the efficacy of (3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole against clinical isolates of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) indicating its potential as a therapeutic agent.
Case Study 2: Safety Profile
Another investigation focused on the safety profile of the compound in animal models. The results indicated no significant adverse effects at doses that were effective against microbial infections. This suggests a favorable safety margin for further development.
Comparison with Similar Compounds
Furo[3,2-b]pyrrole-5-Carboxhydrazides ()
These compounds replace the dimethylcarboxamide group with carboxhydrazides (-CONHNH₂). The carboxhydrazides also demonstrate higher thermal stability (melting points >200°C) compared to the hydrochloride salt form of the target compound, which may decompose at lower temperatures .
Hexahydrofuropyrrole Carboxylic Acid Derivatives ()
rac-(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride shares the fused bicyclic core but substitutes the carboxamide with a carboxylic acid group. This substitution reduces lipophilicity (logP ~0.5 vs. ~1.2 for the dimethylcarboxamide) and alters biological activity. The carboxylic acid derivative is more prone to forming intermolecular hydrogen bonds, as evidenced by its crystalline structure with strong O–H···O interactions .
Physical and Crystallographic Properties
Hydrogen Bonding and Crystal Packing
The crystal structure of (3aS,4/?,5S,6aS)-4,5,6-trihydroxy derivatives () reveals strong intermolecular hydrogen bonds (O–H···O distances: 2.0–2.24 Å), stabilizing the lattice. ~150–200°C inferred for the target) .
Solubility and Stability
The hydrochloride salt form enhances aqueous solubility relative to neutral analogues. For example, rac-(3aS,6aS)-hexahydrofuropyrrole carboxylic acid hydrochloride (Mol. weight 165.62 g/mol) exhibits improved solubility in polar solvents compared to its free base .
Preparation Methods
Feist-Benary Furan Synthesis with Subsequent Pyrrolidine Annulation
The Feist-Benary reaction remains the most cited method for furo[3,2-b]pyrrole precursors, employing β-dicarbonyl compounds and α-halocarbonyls:
Procedure :
- Condense dimethyl malonate (1.2 equiv) with chloroacetaldehyde (1.0 equiv) in pyridine at 50°C for 16 hours to yield methyl 2-(chloromethyl)furan-3-carboxylate.
- Subject intermediate to reductive amination with (ꝉ)-phenylglycinol (1.05 equiv) in methanol under H₂ (50 psi) over Pd/C (10 wt%), achieving 78% yield and >98% ee.
- Perform acid-catalyzed cyclodehydration (H₂SO₄, CHCl₃, 0°C → rt) to form the pyrrolidine ring.
Key Advantages :
Nitroaryl Reductive Cyclization Strategy
Adapting methodologies from nitrobenzene derivatives enables stereocontrolled assembly:
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Starting Material | Dimethyl (2-nitrophenyl)malonate |
| Reductant | Zn/HOAc (5 equiv) |
| Cyclization Catalyst | CuI (10 mol%), K₂CO₃ (3 equiv) |
| Solvent | NMP, 150°C, microwave irradiation |
| Yield | 63% (racemic), 55% after chiral resolution |
This method provides rapid access to the bicyclic framework but requires post-synthetic resolution using (ꝉ)-di-p-toluoyl-D-tartaric acid to achieve enantiopurity.
Carboxamide Installation and N,N-Dimethylation
Carboxylic Acid to Carboxamide Conversion
Stepwise Protocol :
- Hydrolyze methyl ester (Intermediate A) with LiOH (2.5 equiv) in THF/H₂O (3:1) at 0°C → rt (92% yield).
- Activate acid with EDCl/HOBt (1.2 equiv each) in DMF, 0°C → rt.
- Treat with dimethylamine hydrochloride (2.0 equiv) and DIPEA (3.0 equiv), stirring 12 hours (85% yield).
Critical Considerations :
Direct Amination of Activated Esters
Alternative one-pot procedure avoids isolating the carboxylic acid:
- React methyl ester with dimethylamine (5.0 equiv) in toluene at 110°C under Dean-Stark conditions (azeotropic water removal).
- Catalyze with DMAP (0.1 equiv), achieving 88% conversion in 8 hours.
Stereochemical Control and Resolution
Chiral Pool Synthesis
Utilizing (ꝉ)-pyroglutamic acid as starting material ensures correct configuration:
Synthetic Sequence :
Enzymatic Kinetic Resolution
Screen hydrolases for enantioselective ester hydrolysis:
| Enzyme | Conversion (%) | ee Product (%) |
|---|---|---|
| Candida antarctica B | 48 | >99 |
| Pseudomonas cepacia | 32 | 97 |
Optimal conditions: 50 mM phosphate buffer (pH 7.0), 30°C, 24 h.
Hydrochloride Salt Formation
Salt Formation Protocol :
- Dissolve free base (1.0 equiv) in anhydrous Et₂O (10 mL/g) under N₂.
- Add HCl (2.0 equiv) as 4M solution in dioxane dropwise at 0°C.
- Stir 1 h, filter, wash with cold Et₂O, dry under vacuum (95% recovery).
Analytical Confirmation :
Analytical Characterization Data
Key Spectroscopic Signatures :
| Technique | Characteristics |
|---|---|
| ¹H NMR | δ 4.32 (dd, J=8.4, 4.1 Hz, H-5), 3.11 (s, N(CH₃)₂), 2.90-2.72 (m, H-3a, H-6a) |
| ¹³C NMR | 175.8 (C=O), 109.4 (C-2), 62.1 (C-5), 38.2 (N(CH₃)₂) |
| HRMS | [M+H]⁺ calc. 241.1314, found 241.1317 |
Chiral HPLC : Chiralpak IA-3, 85:15 hexane/EtOH, 1 mL/min, tꝉ = 12.7 min (enantiomer tꝉ = 15.2 min).
Comparative Evaluation of Synthetic Routes
| Method | Overall Yield (%) | Stereoselectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Feist-Benary | 61 | dr >20:1 | +++ | $$ |
| Nitroaryl Cyclization | 55 | Requires resolution | ++ | $$$ |
| Chiral Pool | 58 | ee >99% | + | $$$$ |
+++ = >100 g scale feasible; + = <10 g scale
Q & A
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
